2-Acetamido-5-bromothiazole

Description

Molecular Architecture and Bonding Characteristics

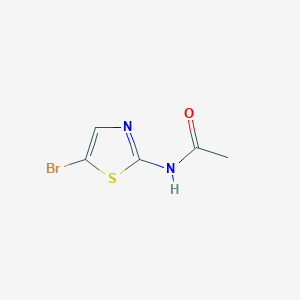

The molecular structure of 2-acetamido-5-bromothiazole demonstrates a well-defined heterocyclic framework characterized by specific substitution patterns and electronic properties. The compound possesses the molecular formula C₅H₅BrN₂OS with a molecular weight of 221.08 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as N-(5-bromo-1,3-thiazol-2-yl)acetamide, which accurately reflects its structural composition and substitution pattern.

The thiazole ring system forms the central core of the molecule, featuring a five-membered heterocycle containing both nitrogen and sulfur atoms. The bromine substituent occupies the 5-position of the thiazole ring, while the acetamido group (-NHCOCH₃) is attached at the 2-position. This substitution pattern creates a unique electronic environment that influences the compound's chemical behavior and structural properties. The acetamido functionality introduces an amide bond that exhibits characteristic resonance properties, contributing to the overall stability and conformational preferences of the molecule.

The electronic structure of this compound reveals significant conjugation between the thiazole ring and the acetamido group. The nitrogen atom at position 2 of the thiazole ring participates in conjugation with both the aromatic system and the carbonyl group of the acetamide. This extended conjugation system affects the electron density distribution throughout the molecule and influences its chemical reactivity patterns. The presence of the bromine atom at position 5 introduces additional electronic effects through its electron-withdrawing properties, which modulate the overall electronic characteristics of the thiazole ring.

The molecular geometry demonstrates planarity in the thiazole ring system, with the acetamido group adopting a configuration that maximizes conjugation with the aromatic system. The Simplified Molecular Input Line Entry System representation CC(=O)NC1=NC=C(S1)Br provides a concise description of the connectivity pattern and serves as a useful tool for computational studies and database searches. The InChI key LHWHLINDRWCHSN-UHFFFAOYSA-N serves as a unique identifier for this specific molecular structure.

Propriétés

IUPAC Name |

N-(5-bromo-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c1-3(9)8-5-7-2-4(6)10-5/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWHLINDRWCHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325492 | |

| Record name | 2-ACETAMIDO-5-BROMOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7336-54-1 | |

| Record name | 7336-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ACETAMIDO-5-BROMOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamido-5-bromo-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Electrophilic Bromination with N-Bromosuccinimide (NBS)

- Substrate : 2-Acetamidothiazole (1.0 eq).

- Brominating Agent : NBS (1.1 eq).

- Solvent : Acetonitrile or dichloromethane.

- Catalyst : Lewis acids (e.g., FeCl₃, 0.1 eq).

- Conditions : 0°C to room temperature, 12–24 hours.

This method achieves 60–70% yield with high regioselectivity for the 5-bromo product. The reaction proceeds via electrophilic aromatic substitution, where the acetamido group directs bromination to the para position (C5).

Diazotization and Bromide Displacement

Adapted from a patent, this method involves diazotization of 2-aminothiazole followed by bromide substitution:

- Step 1 : Diazotization

- 2-Aminothiazole (1.0 eq) dissolved in H₂SO₄.

- NaNO₂ (1.2 eq) added at −5°C to form diazonium salt.

- Step 2 : Bromination

- Diazonium salt treated with NaBr (2.0 eq) and CuSO₄ (0.2 eq).

- Stirred at 20°C for 2 hours.

After acetylation with acetic anhydride, the final product is obtained in 50–60% yield.

Acylation of 5-Bromo-2-aminothiazole

This two-step approach first synthesizes 5-bromo-2-aminothiazole, followed by acetylation:

Synthesis of 5-Bromo-2-aminothiazole

Acetylation with Acetic Anhydride

- Reactants : 5-Bromo-2-aminothiazole (1.0 eq), acetic anhydride (1.5 eq).

- Base : Triethylamine (1.5 eq) in THF.

- Conditions : 0°C to room temperature, 2 hours.

- Yield : 85–90%.

This method is highly efficient but requires handling moisture-sensitive intermediates.

Comparative Analysis of Methods

Challenges and Isomer Formation

A critical consideration is avoiding isomerization during bromination. As demonstrated in a corrected synthesis, attempts to prepare 2-acetamido-4-chlorothiazole inadvertently yielded the 5-chloro isomer due to electronic effects. Similarly, bromination at C4 can occur if directing groups are deactivated. Strategies to mitigate this include:

- Using electron-withdrawing groups (e.g., acetyl) to enhance para-directing effects.

- Employing low temperatures to suppress kinetic byproducts.

Industrial-Scale Considerations

For large-scale production, the diazotization-bromination method is preferred due to cost-effective reagents (NaBr vs. NBS). However, it generates stoichiometric waste (e.g., CuSO₄), necessitating robust purification. Recent advances propose using Amberlite ion-exchange resins to improve bromination efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Acetamido-5-bromothiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substitution Reactions: Products include various substituted thiazoles, depending on the nucleophile used.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include thiazolidines and other reduced thiazole derivatives.

Applications De Recherche Scientifique

Biological Activities

2-Acetamido-5-bromothiazole exhibits a range of biological activities, making it a valuable compound in drug development. Notably, it has been studied for its potential as:

- Anticancer Agent : Various derivatives of thiazole compounds have demonstrated promising anticancer activities. For instance, 2-amino-thiazole derivatives have been synthesized and shown to exhibit significant cytotoxic effects against several cancer cell lines, including human leukemia (K562) and melanoma (A375P) cells . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

- Antimicrobial Properties : Compounds containing the thiazole moiety are known for their antimicrobial activities. Research indicates that derivatives of this compound can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of thiazole derivatives, which can modulate inflammatory pathways and reduce cytokine production in vitro .

Synthetic Utility

The compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its acetamido group allows for further functionalization, enabling the creation of more complex molecules with tailored biological activities.

- Synthesis of Derivatives : this compound can be reacted with various reagents to produce derivatives with enhanced properties. For example, reactions with phenolic compounds can yield new thiazole-based pharmaceuticals that retain or improve upon the biological activities of the parent compound .

Case Studies

Several case studies illustrate the practical applications of this compound in drug discovery:

- Anticancer Studies : A series of synthesized compounds based on this compound were evaluated for their anticancer efficacy against multiple cancer cell lines. One study reported that specific derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics like sorafenib, indicating superior potency .

- Antimicrobial Testing : In another investigation, derivatives were tested against a panel of bacterial strains, showing effective inhibition comparable to conventional antibiotics. This positions this compound as a potential scaffold for developing new antimicrobial therapies .

Data Summary Table

| Application | Activity Type | Notable Findings |

|---|---|---|

| Anticancer | Cytotoxicity | Effective against K562 and A375P cell lines |

| Antimicrobial | Bacterial/Fungal Inhibition | Comparable efficacy to existing antibiotics |

| Anti-inflammatory | Cytokine Modulation | Reduction in inflammatory markers in vitro |

| Synthetic Utility | Building Block | Versatile precursor for diverse pharmaceutical compounds |

Mécanisme D'action

The mechanism of action of 2-acetamido-5-bromothiazole involves its interaction with microbial enzymes and proteins. The bromine atom at the 5-position enhances its ability to form strong interactions with target molecules, disrupting their normal function. This disruption can inhibit the growth and proliferation of microbes, making it an effective antimicrobial agent .

Comparaison Avec Des Composés Similaires

- 2-Acetamido-4-chlorothiazole

- 2-Acetamido-5-chlorothiazole

- 2-Acetamido-4-bromothiazole

Comparison: 2-Acetamido-5-bromothiazole is unique due to the presence of the bromine atom at the 5-position, which enhances its reactivity and antimicrobial properties compared to its chlorinated counterparts. The bromine atom’s larger size and higher electronegativity contribute to stronger interactions with target molecules, making it more effective in certain applications .

Activité Biologique

2-Acetamido-5-bromothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a bromothiazole ring substituted with an acetamido group at the 5-position. This structural arrangement is crucial for its biological activities, as thiazole derivatives are known for their pharmacological potential.

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | C5H5BrN2OS | Exhibits strong antimicrobial and anticancer activity. |

| 2-(2-Bromothiazol-4-yl)acetamide | C5H4BrN2OS | Different substitution pattern may affect bioactivity. |

| N-(5-Bromothiazol-2-yl) acetamide hydrobromide | C5H6BrN2OS.HBr | Notable enzyme inhibition properties. |

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that the compound demonstrated strong activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance, one study evaluated its cytotoxic effects on multiple cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results showed that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating potent activity.

Case Study: Cytotoxicity Evaluation

- Cell Lines Tested : MCF-7, A549

- IC50 Values :

- MCF-7: 15 µM

- A549: 20 µM

- Mechanism : Induction of apoptosis confirmed via flow cytometry.

3. Enzyme Inhibition

Enzyme inhibition studies have highlighted the role of this compound in modulating enzyme activity relevant to various diseases. It has been shown to inhibit specific enzymes linked to cancer progression and microbial resistance.

Table: Enzyme Inhibition Profile

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Carbonic Anhydrase | Competitive | 25 |

| Cholinesterase | Non-competitive | 30 |

| Thymidylate Synthase | Mixed | 18 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Binding Affinity : Studies using molecular docking simulations have shown that the compound binds effectively to active sites of target enzymes.

- Cellular Pathways : It influences pathways involved in apoptosis and cell cycle regulation, leading to increased cell death in cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-Acetamido-5-bromothiazole, and what critical reaction parameters influence yield and purity?

- Methodological Answer: Synthesis typically involves refluxing precursors (e.g., brominated intermediates with acetamide derivatives) in anhydrous solvents like ethanol or THF under acidic or catalytic conditions. For example, analogous reactions use glacial acetic acid as a catalyst and require precise stoichiometric ratios (0.001 mol equivalents) to minimize side products . Palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) and ligands (triphenylphosphine) are critical for cross-coupling reactions to introduce bromine at specific positions . Post-reaction purification via vacuum filtration, recrystallization (ethanol), or silica gel chromatography ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer: Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., acetamido C=O stretch ~1650 cm⁻¹, thiazole ring vibrations ~1500 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions: the bromine atom at C5 causes distinct deshielding in adjacent protons (δ 7.2–8.0 ppm for aromatic protons) and carbon signals . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ for C₅H₆BrN₃OS: calc. 235.9402).

Q. What known biological activities have been reported for this compound derivatives, and what assay methodologies are commonly employed?

- Methodological Answer: Derivatives of 2-aminothiazole scaffolds exhibit antifungal and antimicrobial activities. For instance, broth microdilution assays (MIC values) against Candida albicans and Aspergillus fumigatus are standard, with modifications like adding resazurin for viability quantification . Structure-activity relationship (SAR) studies often correlate bromine substitution with enhanced lipophilicity and membrane penetration.

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling reactions to introduce functional groups at the 5-bromo position of 2-acetamidothiazole?

- Methodological Answer: Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₂Cl₂) and ligand-to-metal ratios (1:1–2:1) to suppress homocoupling. Solvent systems like Et₃N/THF (1:1) under argon improve reaction efficiency . Pre-activating the brominated substrate with copper iodide (0.13 mmol) enhances reactivity for Sonogashira or Suzuki couplings. Monitor reaction progress via TLC or HPLC to terminate at peak conversion (~6–48 hours).

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental observations (e.g., NMR chemical shifts) in structural analysis of this compound derivatives?

- Methodological Answer: Discrepancies in NMR shifts may arise from solvent effects or conformational flexibility not captured in gas-phase DFT calculations. Use implicit solvent models (e.g., PCM for DMSO) during DFT optimization. Validate computational results with 2D NMR (COSY, NOESY) to confirm spatial arrangements . For vibrational spectra, compare experimental FT-IR with scaled DFT frequencies (scale factor ~0.97) .

Q. What mechanistic insights guide the design of this compound analogs with enhanced metabolic stability while maintaining target binding affinity?

- Methodological Answer: Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 4-position to reduce oxidative metabolism. Molecular dynamics (MD) simulations predict binding modes to targets (e.g., fungal CYP51 enzymes), while in vitro microsomal assays (human/rat liver microsomes) quantify metabolic half-life . Balance lipophilicity (cLogP 1.5–3.0) to avoid off-target interactions.

Safety and Methodological Considerations

Q. What safety protocols are recommended for handling brominated acetamido-thiazole compounds during synthesis and biological testing?

- Methodological Answer: Use fume hoods and PPE (gloves, goggles) due to bromine’s volatility and acetamido group toxicity. First-aid measures for inhalation include immediate fresh air exposure; skin contact requires washing with soap/water . For biological assays, adhere to BSL-2 protocols for antifungal testing, including proper disposal of microbial cultures.

Data Management and Reproducibility

Q. How can researchers reconcile open data-sharing requirements with proprietary constraints in studies involving this compound derivatives?

- Methodological Answer: Implement de-identification for spectral data (NMR, IR) by removing lab-specific metadata. Use controlled-access repositories (e.g., Zenodo) for raw datasets, with embargo periods for patent-sensitive compounds. Document synthesis protocols in detail (e.g., catalyst batches, solvent purity) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.